BenchChemオンラインストアへようこそ!

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0) is a saturated, nitrogen-containing spirocyclic building block with molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It features a Boc-protected secondary amine within a conformationally rigid 6-azaspiro[3.4]octane core and a reactive hydroxymethyl handle at the 8-position, enabling orthogonal diversification.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 129321-82-0
Cat. No. B3320996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
CAS129321-82-0
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3
InChIKeyUTVLESWQVLBCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0): A Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0) is a saturated, nitrogen-containing spirocyclic building block with molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It features a Boc-protected secondary amine within a conformationally rigid 6-azaspiro[3.4]octane core and a reactive hydroxymethyl handle at the 8-position, enabling orthogonal diversification [1]. This scaffold is employed in medicinal chemistry to introduce three-dimensionality and improved physicochemical properties into lead molecules, serving as a bioisosteric replacement for saturated six-membered rings such as piperidine [2]. The compound is commercially available at ≥95% purity from multiple vendors, including Aladdin Scientific (Cat. No. T628143) and Combi-Blocks (Cat. No. JR-0210) [1].

Why Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Cannot Be Replaced by a Simple Piperidine Analog


Although N-Boc-4-(hydroxymethyl)piperidine (CAS 123855-51-6) shares the same Boc-protected amine and hydroxymethyl functional groups, its monocyclic piperidine core lacks the conformational rigidity and enhanced three-dimensional character of the spiro[3.4]octane scaffold. Substituting a spirocyclic building block with a flexible monocyclic analog eliminates the entropic and stereoelectronic benefits that drive differentiated binding affinities, selectivity profiles, and ADME properties [1]. Published analyses demonstrate that introducing a spirocyclic center into piperidine-containing molecules lowers measured logD7.4 by up to −1.0 log unit and improves aqueous solubility relative to the parent heterocycle [2]. Furthermore, in the context of EGFR kinase inhibitors, the 2-oxa-6-azaspiro[3.4]octane substituent—a close structural relative—conferred both higher enzymatic potency and improved water solubility compared to the clinical lead gefitinib, highlighting how the spirocyclic architecture directly modulates target engagement and developability [3]. These findings underscore that generic substitution based solely on functional group similarity is insufficient for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0)


Predicted Lipophilicity (XLogP3) vs. Non-Spirocyclic Piperidine Analog

The target spirocyclic compound exhibits a predicted XLogP3 of 1.6, compared to 1.2 for its direct non-spirocyclic analog N-Boc-4-(hydroxymethyl)piperidine (CAS 123855-51-6), representing a +0.4 log unit increase in predicted lipophilicity attributable to the additional methylene units in the spiro-fused cyclobutane ring [1]. This moderate increase in lipophilicity, combined with higher molecular complexity, is consistent with the general observation that spirocyclic scaffolds enhance membrane permeability while maintaining favorable solubility profiles relative to their monocyclic counterparts [2].

Lipophilicity Drug-likeness Physicochemical properties

Class-Level LogD7.4 Lowering Upon Spirocyclization vs. Parent Piperidines

A systematic analysis by Degorce et al. (AstraZeneca, 2019) demonstrated that introducing an azaspirocyclic center (specifically azaspiro[3.3]heptane) into molecules containing morpholine, piperidine, or piperazine lowered the measured logD7.4 by up to −1.0 log unit relative to the parent monocyclic heterocycle [1]. This counterintuitive finding—adding a carbon atom while decreasing lipophilicity—is attributed to increased amine basicity in the spirocyclic system, which shifts the ionization equilibrium toward the charged, less lipophilic species at physiological pH [1]. Pharmaceutical development programs have independently validated this trend, confirming that replacing a piperidine ring with the corresponding oxa-azaspiro scaffold significantly decreases both logD and amine pKa, while improving microsomal stability [2].

logD Lipophilicity ADME Bioisostere

Aqueous Solubility Enhancement via Oxa-Spirocyclic Scaffold Incorporation

A comprehensive study of over 150 oxa-spirocyclic compounds demonstrated that incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility—by up to 40-fold relative to the non-oxa spirocyclic counterparts—while simultaneously lowering lipophilicity [1]. Although this specific target compound is a carba-spirocycle (no endocyclic oxygen), the closely related 2-oxa-6-azaspiro[3.4]octane derivatives have been shown to confer improved water solubility when appended to the 4-anilinoquinazoline scaffold, with compound 21g exhibiting similar antitumor potency but higher EGFR inhibitory activity and improved solubility compared to gefitinib [2]. The carba-spiro[3.4]octane core offers an intermediate property profile between fully carbocyclic spirocycles and oxa-spirocycles, maintaining conformational rigidity while offering distinct lipophilicity and hydrogen-bonding characteristics [1].

Aqueous solubility Oxa-spirocycles Drug developability

Stereochemical Complexity and Intellectual Property Differentiation vs. Monocyclic Analogs

The target compound possesses one undefined atom stereocenter (at the spiro junction carbon bearing the hydroxymethyl group) and a molecular complexity score of 304, compared to 214 for N-Boc-4-(hydroxymethyl)piperidine, which has zero stereocenters [1]. The higher complexity reflects the three-dimensional spirocyclic architecture that introduces an additional element of stereochemistry, generating a racemic mixture with a defined exit vector geometry distinct from the planar or pseudo-planar conformations accessible to monocyclic piperidine derivatives [1]. Spirocyclic scaffolds are explicitly recognized as creating novel intellectual property space, as the unexplored three-dimensional topology of new spirocyclic structures can secure composition-of-matter patent protection for lead series that would otherwise fall within crowded piperidine chemical space [2].

Fsp³ Intellectual property Stereochemistry Molecular complexity

Procurement Purity and Supply Differentiation: 97% vs. Competing Vendors

Commercially, the target compound is available from Aladdin Scientific at ≥97% purity in sizes ranging from 100 mg to 1 g, with pricing at ¥1,443.90/100mg and lead times of 8–12 weeks . In comparison, the piperidine analog N-Boc-4-(hydroxymethyl)piperidine is widely stocked at ≥98% purity with immediate availability from multiple vendors including TCI and Thermo Scientific at significantly lower cost per gram, reflecting the commodity status of the monocyclic analog . The longer lead time and higher cost for the spirocyclic compound reflect its more complex synthesis, but this differentiation also signifies a less crowded competitive landscape and greater potential for novel IP generation as described above.

Purity Procurement Quality control Lead time

Recommended Application Scenarios for Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Based on Differentiation Evidence


Hit-to-Lead Optimization Requiring logD Reduction Without Loss of Permeability

When a lead series based on a piperidine or pyrrolidine scaffold suffers from excessive lipophilicity (logD7.4 > 3), this spirocyclic building block can be incorporated as a bioisosteric replacement. As demonstrated by the Degorce analysis, spirocyclization of the amine-containing ring lowers measured logD7.4 by up to −1.0 log unit while maintaining or enhancing membrane permeability [1]. The Boc-hydroxymethyl handle allows late-stage diversification without perturbing the spirocyclic core, enabling systematic SAR exploration around a conformationally locked scaffold [2].

Kinase Inhibitor Programs Requiring Conformationally Restricted Hinge-Binders

The 6-azaspiro[3.4]octane scaffold is structurally analogous to the 2-oxa-6-azaspiro[3.4]octane moiety that conferred both improved EGFR inhibitory activity and superior water solubility when substituted onto the 4-anilinoquinazoline scaffold (compound 21g: EGFR IC₅₀ = 92 nM) [1]. The carba-spirocyclic variant offers a distinct hydrogen-bonding profile at the kinase hinge region compared to the oxa-analog, providing an alternative vector for optimizing potency and selectivity across the kinome [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a topological polar surface area of 49.8 Ų, 3 rotatable bonds, and an Fsp³-enriched spirocyclic core, this compound meets the physicochemical criteria for fragment library inclusion and DEL-compatible building blocks [1]. The orthogonal Boc-protected amine and hydroxymethyl group enable sequential derivatization in DEL synthesis workflows, while the spirocyclic architecture introduces three-dimensionality that has been shown to improve hit rates in fragment-based screening campaigns targeting challenging protein-protein interfaces [2].

Intellectual Property Generation Around Saturated N-Heterocycle Chemical Space

For industrial drug discovery groups seeking to secure novel composition-of-matter patents, this spirocyclic building block provides a direct route into underexplored chemical space. The undefined stereocenter at the spiro junction and the higher molecular complexity (score = 304) compared to commodity piperidine building blocks ensure novelty of derived final compounds. As noted in the Micouin editorial, spirocyclic scaffolds are explicitly valued for creating novel IP spaces that can protect lead optimization programs from fast-follower competition [1].

Quote Request

Request a Quote for Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.